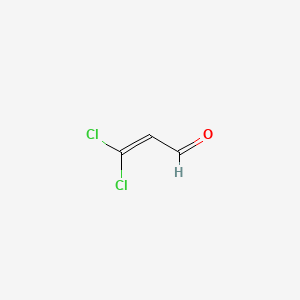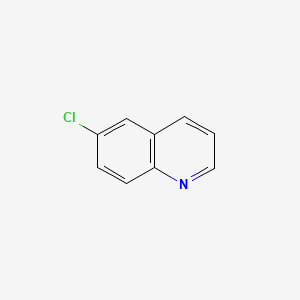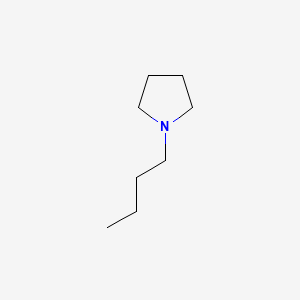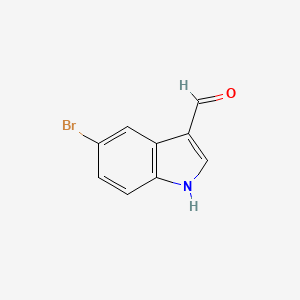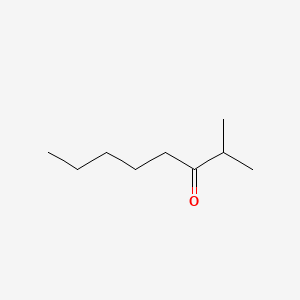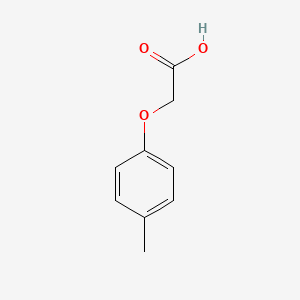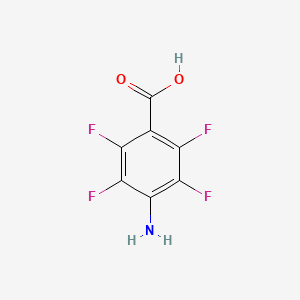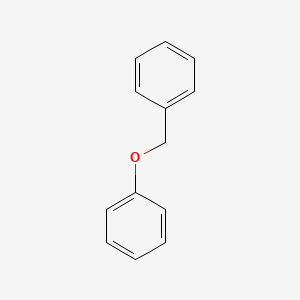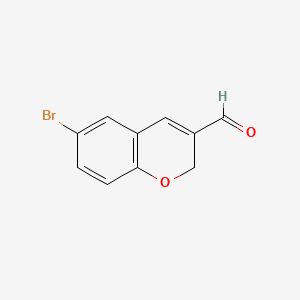
6-溴-2H-色烯-3-甲醛
描述
6-Bromo-2H-chromene-3-carbaldehyde is a chemical compound with the empirical formula C10H7BrO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 6-Bromo-2H-chromene-3-carbaldehyde involves the reaction between triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in the presence of dichloromethane . Another method involves a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate .Molecular Structure Analysis
The molecular structure of 6-Bromo-2H-chromene-3-carbaldehyde is represented by the SMILES string Brc1ccc2OCC (C=O)=Cc2c1 . The molecular weight of this compound is 239.07 .Physical And Chemical Properties Analysis
6-Bromo-2H-chromene-3-carbaldehyde is a yellow solid . The InChI code for this compound is 1S/C10H7BrO2/c11-9-1-2-10-8 (4-9)3-7 (5-12)6-13-10/h1-5H,6H2 .科学研究应用
微波辅助合成和生物活性
- 色烯衍生物,包括 6-溴-2H-色烯-3-甲醛,已使用微波辅助方法合成。这些化合物对各种细菌和真菌表现出显着的抗菌活性(El Azab、Youssef 和 Amin,2014 年)。
合成和动力学
- 色烯衍生物(包括 6-溴-2H-色烯-3-甲醛)的合成和动力学已被探索。这些研究提供了对合成机制和热力学性质的见解,促进了其合成的进一步发展(Asheri、Habibi-Khorassani 和 Shahraki,2016 年)。
抗菌活性评估
- 合成了一系列与 6-溴-2H-色烯-3-甲醛相关的色烯衍生物,并评估了它们的抗菌活性。这些化合物对各种细菌和真菌菌株表现出显着的活性(Sangani、Shah、Patel 和 Patel,2013 年)。
结构表征和抗菌研究
- 合成了包括与 6-溴-2H-色烯-3-甲醛相关的那些在内的新色烯衍生物,并对其进行了表征。它们对多种微生物表现出显着的抗菌活性(Vijesh、Isloor、Prabhu、Ahmad 和 Malladi,2010 年)。
缩合反应和二氢吡啶的合成
- 与 6-溴-2H-色烯-3-甲醛相似的色烯衍生物被用于縮合反应中以合成二氢吡啶化合物(Madhunala、Kurma、Etikala 和 Bhimapaka,2019 年)。
作为杂环支架的中间体用
- 色烯和喹啉-3-甲醛(包括与 6-溴-2H-色烯-3-甲醛相似的结构)已被用作合成各种有价值的杂环的中间体(Rocha、Batista、Balsa、Pinto 和 Silva,2020 年)。
席夫碱的形成和抗菌剂
- 与 6-溴-2H-色烯-3-甲醛相关的色烯衍生物已被用于形成具有抗菌活性的席夫碱(Bairagi、Bhosale 和 Deodhar,2009 年)。
理论研究
- 密度泛函理论 (DFT) 计算已用于研究色烯衍生物的结构、能量和电子性质,增强了对其分子框架的理解(Toh、Rasmidi、Meepripruk、Ang、Sulaiman 和 Mohamed-Ibrahim,2016 年)。
多组分合成和色满衍生物
- 硝基烷与色烯-3-甲醛(包括与 6-溴-2H-色烯-3-甲醛相似的那些)的共轭加成已被研究用于制备色满衍生物(Yan,2010 年)。
作用机制
Target of Action
Without specific studies, it’s hard to predict the exact targets of 6-bromo-2H-chromene-3-carbaldehyde. Chromenes, the class of compounds it belongs to, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound might act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways 6-bromo-2H-chromene-3-carbaldehyde might affect. Chromenes have been found to affect a variety of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Without specific studies, it’s hard to predict the ADME properties of 6-bromo-2H-chromene-3-carbaldehyde .
Result of Action
The molecular and cellular effects of 6-bromo-2H-chromene-3-carbaldehyde would depend on its specific targets and mode of action. Some chromenes have been found to have anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The action, efficacy, and stability of 6-bromo-2H-chromene-3-carbaldehyde would likely be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
生化分析
Biochemical Properties
6-Bromo-2H-chromene-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby affecting metabolic pathways.
Cellular Effects
The effects of 6-Bromo-2H-chromene-3-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in certain tumor cell lines, suggesting its potential as an anti-cancer agent . Additionally, it affects the expression of genes involved in apoptosis and cell cycle regulation, thereby altering cellular proliferation and survival.
Molecular Mechanism
At the molecular level, 6-Bromo-2H-chromene-3-carbaldehyde exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2H-chromene-3-carbaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 6-Bromo-2H-chromene-3-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-Bromo-2H-chromene-3-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can alter metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. The compound’s role in these pathways underscores its potential as a modulator of metabolic processes.
Transport and Distribution
Within cells and tissues, 6-Bromo-2H-chromene-3-carbaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its biological activity.
Subcellular Localization
The subcellular localization of 6-Bromo-2H-chromene-3-carbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects.
属性
IUPAC Name |
6-bromo-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMACKWGLPRYSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206161 | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-37-0 | |
| Record name | 6-Bromo-2H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057543370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxaldehyde, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



